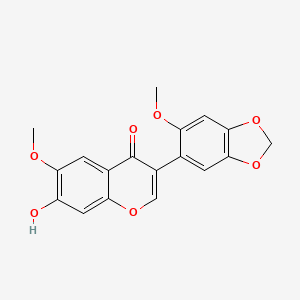
Dalpatein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dalpatein is an methoxyisoflavone having methoxy substituents at the 6- and 2'-positions, a hydroxy group at position 7 and a methylenedioxy moiety at the 4'- and 5'-positions. It is a methoxyisoflavone, a member of 7-hydroxyisoflavones and a member of benzodioxoles. It derives from an isoflavone. It is a conjugate acid of a this compound(1-).
Applications De Recherche Scientifique
Chemical Composition and Properties
Dalpatein is a neoflavonoid known for its unique chemical structure, which contributes to its biological activities. The compound's molecular formula and structural characteristics are crucial for understanding its function in various applications.
Antioxidant Properties
This compound exhibits significant antioxidant properties, which are essential for combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively, thereby reducing cellular damage.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties against various pathogens. It has been tested against bacteria and fungi, demonstrating a broad spectrum of activity that could be harnessed for therapeutic purposes.
Anti-inflammatory Effects
This compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This property makes it a candidate for treating inflammatory diseases.
Cancer Treatment
This compound has been investigated for its anticancer properties. In vitro studies have revealed that it can inhibit the proliferation of cancer cells, suggesting potential use as an adjunct therapy in cancer treatment.
Osteogenic Activity
Recent studies have highlighted the osteogenic effects of this compound, particularly in promoting bone formation and healing fractures. It has been shown to enhance osteoblastic activity, making it a candidate for treating osteoporosis and other bone-related conditions.
Pharmaceutical Development
The unique properties of this compound make it an attractive candidate for drug formulation in pharmaceuticals, particularly for conditions related to oxidative stress, inflammation, and cancer.
Natural Products Industry
Given its bioactive properties, this compound can be utilized in the development of natural health products and supplements aimed at improving overall health and wellness.
Data Tables
Case Study on Antioxidant Activity
In a controlled study, this compound was administered to rats exposed to oxidative stress induced by toxins. Results showed a significant reduction in oxidative markers compared to control groups, highlighting its potential as a protective agent against oxidative damage.
Case Study on Osteogenic Effects
A study involving ovariectomized rats demonstrated that this compound significantly improved bone density and strength compared to untreated controls, suggesting its efficacy in preventing osteoporosis-related bone loss.
Propriétés
Formule moléculaire |
C18H14O7 |
|---|---|
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
7-hydroxy-6-methoxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chromen-4-one |
InChI |
InChI=1S/C18H14O7/c1-21-13-6-17-16(24-8-25-17)3-9(13)11-7-23-14-5-12(19)15(22-2)4-10(14)18(11)20/h3-7,19H,8H2,1-2H3 |
Clé InChI |
GYUPEJCNVAKZSU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1C3=COC4=CC(=C(C=C4C3=O)OC)O)OCO2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















